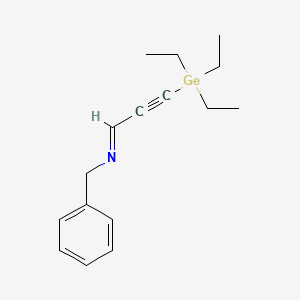
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of germanium in the molecular structure imparts distinctive chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine typically involves the reaction of a suitable germanium precursor with an alkyne and an imine. One possible synthetic route could involve the following steps:
Preparation of the Germanium Precursor: Triethylgermanium chloride can be synthesized by reacting germanium tetrachloride with triethylaluminum.
Formation of the Alkyne: The alkyne moiety can be introduced by reacting the germanium precursor with a propargyl halide under basic conditions.
Imine Formation: The final step involves the condensation of the alkyne-containing germanium compound with benzylamine to form the imine.
Industrial Production Methods
Industrial production methods for organogermanium compounds often involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The germanium atom can participate in substitution reactions, where one of the triethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction may produce a primary amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can be used as a precursor for the synthesis of more complex organogermanium compounds. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
Organogermanium compounds have been studied for their potential biological activities, including anticancer, antiviral, and immunomodulatory effects. This compound may have similar applications, although specific studies would be required to confirm its efficacy.
Industry
In industry, this compound can be used in the development of advanced materials, such as semiconductors and optoelectronic devices. Its unique properties may also make it suitable for use in catalysis and other chemical processes.
Mecanismo De Acción
The mechanism of action of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-Benzyl-3-(trimethylgermyl)prop-2-yn-1-imine: Similar structure with methyl groups instead of ethyl groups.
(1E)-N-Benzyl-3-(triethylsilyl)prop-2-yn-1-imine: Silicon analogue with similar properties.
(1E)-N-Benzyl-3-(triethylstannyl)prop-2-yn-1-imine: Tin analogue with different reactivity.
Uniqueness
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is unique due to the presence of germanium, which imparts specific electronic and steric properties
Propiedades
Número CAS |
139931-16-1 |
|---|---|
Fórmula molecular |
C16H23GeN |
Peso molecular |
302.0 g/mol |
Nombre IUPAC |
N-benzyl-3-triethylgermylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23GeN/c1-4-17(5-2,6-3)13-10-14-18-15-16-11-8-7-9-12-16/h7-9,11-12,14H,4-6,15H2,1-3H3 |
Clave InChI |
KDDSKIKZVSRQES-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C#CC=NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


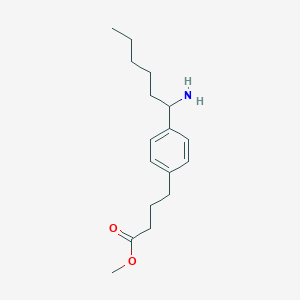
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

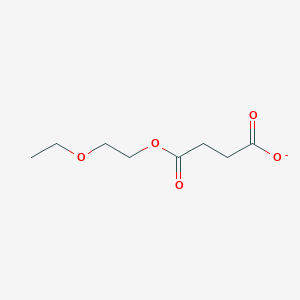
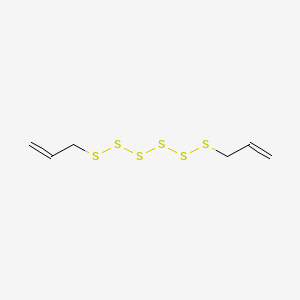
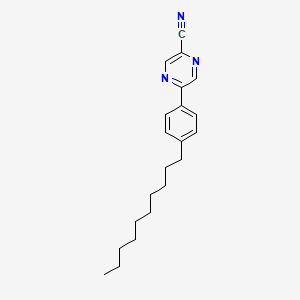
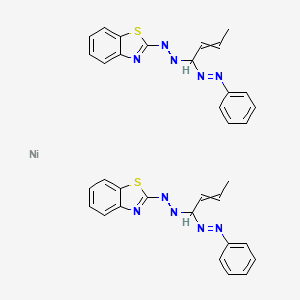

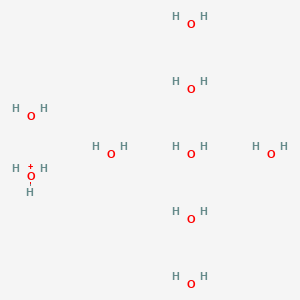
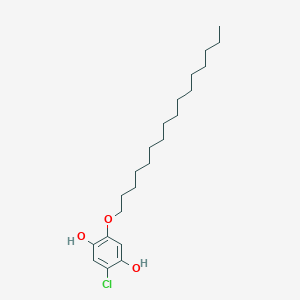
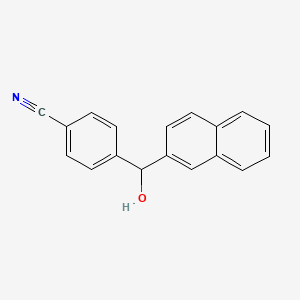
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)

